molecular formula C16H10N2S2 B2966965 (E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 243975-40-8

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No. B2966965
CAS RN: 243975-40-8
M. Wt: 294.39
InChI Key: JNGCYEDRDDSFEQ-UKTHLTGXSA-N
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Description

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Optical Limiting and Nonlinear Optical Properties

Designed and synthesized thiophene dyes, including derivatives similar to the compound of interest, have demonstrated significant potential in optoelectronic devices . These compounds are geared towards protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their effectiveness in optical limiting was attributed to nonlinear absorption behaviors, primarily through a two-photon absorption process. Such properties make these materials suitable for applications in photonics and optoelectronics, offering a means to control light propagation and protect devices from high-intensity light damage (Anandan et al., 2018).

Cytotoxic Potency for Cancer Research

Research on acrylonitriles substituted with triazoles, benzimidazoles, furan, thiophene, or phenyl rings, similar in structure to the target compound, revealed in vitro cytotoxic potency against human cancer cell lines. These studies help in understanding the structure-activity relationships (SAR) crucial for designing more potent anticancer drugs. One study highlighted the flexibility of substituents at certain positions and identified compounds with significant potency, offering insights into the development of new chemotherapeutic agents (Sa̧czewski et al., 2004).

Photoluminescence for Sensing and Imaging

Novel thiophene derivatives with bis-diarylacrylonitrile units have been synthesized, showing promising photoluminescent properties . These compounds emit green fluorescence in solid state and in solution, indicative of potential applications in sensing, bioimaging, and the development of optoelectronic devices. Their good thermal stability further enhances their applicability in various technological fields (Xu et al., 2012).

Functionalized Polymers for Solar Cells

The synthesis of functionalized polymers based on thieno[3,4-b]thiophene derivatives highlights their utility in solar cell applications . By manipulating the electronic structure of such polymers, researchers have achieved low bandgap materials, facilitating efficient light absorption and energy conversion. These advancements underscore the potential of using specifically designed organic molecules for improving renewable energy technologies (Park et al., 2010).

Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Organic sensitizers incorporating thiophene units and acrylonitrile groups have been engineered to exhibit high photon-to-current conversion efficiencies . These materials, when used in DSSCs, demonstrate the critical role of molecular engineering in achieving high device performance, highlighting the importance of structural considerations in the design of solar energy materials (Kim et al., 2006).

properties

IUPAC Name

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGCYEDRDDSFEQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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